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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core

molecular characteristics of the CD235a antigen, also known as Glycophorin A (GPA). As a

major sialoglycoprotein of the human erythrocyte membrane, CD235a is of significant interest

in hematology, transfusion medicine, and infectious disease research. This document details

the historical milestones in its identification, from the initial discovery of the MNS blood group

antigens to the biochemical and genetic characterization of the protein. Furthermore, it

presents key quantitative data, detailed experimental protocols for its study, and a visualization

of its crucial interaction with Band 3, a critical component of the erythrocyte membrane. This

guide is intended to serve as a valuable resource for researchers, scientists, and professionals

in drug development engaged in the study of this vital cell surface antigen.

Introduction
CD235a, or Glycophorin A (GPA), is the most abundant sialoglycoprotein on the surface of

human red blood cells, with approximately 500,000 copies per cell.[1] This transmembrane

protein plays a crucial role in maintaining the structural integrity of the erythrocyte membrane

and is the carrier of the M and N blood group antigens.[2][3] Its heavy glycosylation, particularly

with sialic acid residues, imparts a significant negative charge to the red blood cell surface,

which is thought to prevent cellular aggregation in circulation.[2][4] Beyond its structural role,
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CD235a serves as a receptor for various pathogens, including the malaria parasite

Plasmodium falciparum and several viruses such as influenza and Hepatitis A virus.[5] This

multifaceted functionality makes CD235a a subject of intense research in diverse fields, from

fundamental hematology to the development of novel therapeutics for infectious diseases.

History of Discovery and Nomenclature
The journey to understanding CD235a began not with the protein itself, but with the antigens it

carries.

1927: Karl Landsteiner and Philip Levine discovered the M and N blood group antigens, the

second major blood group system to be identified after the ABO system.[3][6]

1947-1951: The associated S and s antigens were subsequently described, further defining

the MNSs blood group system.[6]

Mid-20th Century: With the advent of protein biochemistry techniques, researchers began to

investigate the molecular basis of these antigens. It was determined that they resided on a

glycoprotein component of the erythrocyte membrane.

1970s: The major sialoglycoprotein of the red blood cell membrane was isolated and

characterized, and it was named "glycophorin" due to its high carbohydrate content.[2]

Subsequent work identified multiple glycophorins, with the most abundant being designated

Glycophorin A.

Late 20th Century: As the field of immunology and monoclonal antibody technology

advanced, a systematic classification of cell surface antigens was established through the

"Cluster of Differentiation" (CD) nomenclature. Due to its specific expression on the erythroid

lineage, Glycophorin A was officially designated as CD235a.[3]

This historical progression from antigenic determinants to the identification and classification of

the underlying protein highlights the interdisciplinary nature of research that has shaped our

current understanding of CD235a.

Molecular and Biochemical Properties
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CD235a is a single-pass transmembrane protein with a molecular weight of approximately 39

kDa, though it can appear larger on SDS-PAGE due to its extensive glycosylation.[4][7] The

protein consists of an N-terminal extracellular domain, a single transmembrane domain, and a

C-terminal cytoplasmic domain. The extracellular domain is rich in serine and threonine

residues that are O-glycosylated, as well as asparagine residues that are N-glycosylated.

These glycan chains are heavily sialylated, contributing to the protein's overall negative charge.

[2]

Quantitative Data Summary
Property Value References

Designation CD235a, Glycophorin A (GPA) [3]

Gene GYPA [3]

Chromosomal Location 4q31 [8]

Molecular Weight (Protein) ~14 kDa [9]

Apparent Molecular Weight

(Glycosylated)
~39 kDa [4][7]

Copies per Erythrocyte ~500,000 [1]

Associated Blood Group

System
MNS [2][3]

Key Experimental Protocols
The study of CD235a relies on a variety of established biochemical and immunological

techniques. The following sections provide detailed methodologies for some of the most

common experimental approaches.

Isolation of Glycophorin A from Erythrocyte Membranes
This protocol is based on the classic method of lithium diiodosalicylate (LIS) and phenol

extraction.

Materials:
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Packed human red blood cells

Phosphate-buffered saline (PBS), pH 7.4

LIS solution (0.3 M Lithium 3,5-diiodosalicylate, 0.05 M Tris-HCl, pH 7.5)

Phenol, water-saturated

Diethyl ether

Dialysis tubing

Centrifuge and rotor

Procedure:

Wash packed red blood cells three times with cold PBS, centrifuging at 2,500 x g for 10

minutes at 4°C after each wash to remove plasma proteins.

Lyse the washed erythrocytes by adding 10 volumes of ice-cold 5 mM phosphate buffer, pH

7.4.

Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts

(membranes).

Wash the ghosts repeatedly with the lysis buffer until they are white.

Resuspend the packed ghosts in an equal volume of LIS solution and stir at room

temperature for 15 minutes.

Add an equal volume of water-saturated phenol and continue stirring for another 15 minutes.

Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the upper aqueous phase, which contains the glycophorins.

Extract the remaining phenol from the aqueous phase by adding an equal volume of diethyl

ether, mixing, and allowing the phases to separate. Discard the upper ether phase. Repeat
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this step three times.

Dialyze the aqueous phase extensively against distilled water at 4°C for 48 hours, with

several changes of water.

Lyophilize the dialyzed sample to obtain the purified glycophorin fraction.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
and Western Blotting
Materials:

Purified glycophorin A or erythrocyte ghost preparation

Laemmli sample buffer (with and without β-mercaptoethanol)

Polyacrylamide gels (12% resolving gel, 4% stacking gel)

SDS-PAGE running buffer

Protein molecular weight standards

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody (e.g., anti-CD235a)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Sample Preparation: Mix the protein sample with Laemmli sample buffer. For reducing

conditions, use a buffer containing β-mercaptoethanol. Heat the samples at 95°C for 5

minutes.

Electrophoresis: Load the samples and molecular weight standards into the wells of the

polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches

the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-CD235a antibody

diluted in blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step as in step 6.

Detection: Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Flow Cytometry for CD235a Expression on Erythroid
Cells
Materials:

Whole blood or bone marrow aspirate

PBS with 2% fetal bovine serum (FACS buffer)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12299716?utm_src=pdf-body
https://www.benchchem.com/product/b12299716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorochrome-conjugated anti-CD235a antibody (e.g., FITC or PE conjugated)

Isotype control antibody

Red blood cell lysis buffer (optional, for bone marrow samples)

Flow cytometer

Procedure:

Cell Preparation:

For whole blood, dilute 100 µL with 1 mL of FACS buffer.

For bone marrow, perform a red blood cell lysis step if necessary, then resuspend the cells

in FACS buffer.

Staining:

Aliquot approximately 1 x 10^6 cells into flow cytometry tubes.

Add the fluorochrome-conjugated anti-CD235a antibody at the manufacturer's

recommended concentration.

In a separate tube, add the corresponding isotype control antibody.

Incubate for 30 minutes at 4°C in the dark.

Washing:

Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

Discard the supernatant.

Repeat the wash step.

Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.
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Acquisition: Analyze the samples on a flow cytometer, gating on the cell population of

interest.

Molecular Interactions and Signaling Pathways
While CD235a is not known to be a signaling molecule in the classical sense, its interaction

with other membrane proteins is critical for the structural integrity and function of the

erythrocyte. The most well-characterized interaction is with Band 3, the major anion exchanger

in red blood cells.

Interaction with Band 3
Evidence suggests that CD235a and Band 3 associate during their biosynthesis and trafficking

to the cell membrane. It is proposed that Band 3 acts as a chaperone for the proper folding and

transport of CD235a to the cell surface. This interaction is crucial for the stability of the

erythrocyte membrane.

Below is a diagram illustrating the proposed chaperone-like interaction between Band 3 and

Glycophorin A during their trafficking to the erythrocyte membrane.
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Golgi Apparatus
Plasma Membrane

Band 3 (unfolded)

Band 3 - GPA Complex
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Glycophorin A (unfolded)

Glycosylation & MaturationTrafficking
Band 3Transport

Glycophorin A

Transport

Click to download full resolution via product page

Caption: Proposed chaperone-like interaction of Band 3 and Glycophorin A.

Experimental Workflow for Studying Protein-Protein
Interactions
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A common workflow to investigate the interaction between CD235a and other membrane

proteins is co-immunoprecipitation followed by mass spectrometry.

Erythrocyte Membrane Preparation

Membrane Solubilization

Immunoprecipitation with anti-CD235a

Wash Beads

Elution of Protein Complex

SDS-PAGE

Mass Spectrometry

Data Analysis & Protein Identification

Click to download full resolution via product page

Caption: Co-immunoprecipitation workflow for CD235a interaction studies.

Conclusion
The discovery and characterization of CD235a (Glycophorin A) represent a significant journey

in our understanding of erythrocyte biology. From its initial recognition as the bearer of the MNS

blood group antigens to its detailed molecular and genetic elucidation, CD235a has emerged
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as a key player in red blood cell structure and function. Its role as a receptor for pathogens

further underscores its clinical relevance. The experimental protocols and conceptual

frameworks presented in this technical guide provide a solid foundation for researchers and

drug development professionals to further explore the multifaceted nature of this important cell

surface antigen. Continued investigation into the biology of CD235a holds promise for

advancements in transfusion medicine, the diagnosis and treatment of hematological disorders,

and the development of novel anti-infective therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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